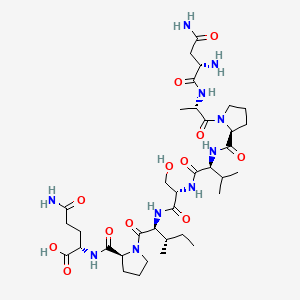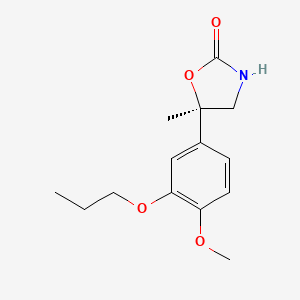
Deacetoxycephalothin
Vue d'ensemble
Description
Deacetoxycephalothin is a type of cephalosporin . Its molecular formula is C14H14N2O4S2 and it has a molecular weight of 338.4 .
Molecular Structure Analysis
The molecular structure of Deacetoxycephalothin is represented by the formula C14H14N2O4S2 . Unfortunately, the detailed structural analysis is not provided in the searched resources.Physical And Chemical Properties Analysis
Deacetoxycephalothin has a molecular weight of 338.4 and a molecular formula of C14H14N2O4S2 . The specific physical and chemical properties are not provided in the searched resources.Applications De Recherche Scientifique
- Scientific Field : Analytical Chemistry
- Application Summary : Cephalothin is used in various analytical methods, most commonly HPLC and microbiological assays . It’s used to determine the presence of pharmaceuticals, blood, urine, or water .
- Methods of Application : The analytical methods to determine Cephalothin were performed by HPLC and agar diffusion . Other analytical methods were found, such as UV-Vis, iodometry, fluorimetry, IR/Raman, electrochemical, and others .
- Results or Outcomes : These methods use organic and toxic solvents like methanol and acetonitrile and only about 4% of the methods found use water as a solvent . Research about analytical methods for Cephalothin focusing on green analytical chemistry is of great importance and could optimize its analysis in pharmaceutical industries and help to guarantee the quality of the product .
- Scientific Field : Chemistry
- Application Summary : DESs are used in the extraction of various compounds like organic and inorganic chemicals, pharmaceuticals, pesticides, and proteins . They are also used in biodiesel production, pharmaceutical applications, catalyst and gas capture .
- Methods of Application : The applications of DESs are based on their physicochemical properties like melting temperature, volatility, viscosity, and electric conductivity .
- Results or Outcomes : DESs are green solvents with low toxicity and have been recently considered by researchers for new applications .
- Scientific Field : Analytical Chemistry
- Application Summary : DESs are used as new generation solvents for designing novel analytical methods of chemical analysis covering almost major fields of chromatography .
- Methods of Application : DESs are used as a modifier of silica gel surface via silylation reaction to create new stationary phases, mobile phase in liquid chromatography, and mobile phase additive to improve chromatographic performance .
- Results or Outcomes : The properties of DESs like ionic conductivity, polarity, and viscosity can be adjusted to the desired level by proper selection of molar composition of hydrogen bond donor and hydrogen bond acceptor and water content .
Extraction and Pharmaceutical Applications
Chromatographic Techniques
- Scientific Field : Chemistry
- Application Summary : DESs are used in the extraction of various compounds like organic and inorganic chemicals, pharmaceuticals, pesticides, and proteins . They are also used in biodiesel production, pharmaceutical applications, catalyst and gas capture .
- Methods of Application : The applications of DESs are based on their physicochemical properties like melting temperature, volatility, viscosity, and electric conductivity .
- Results or Outcomes : DESs are green solvents with low toxicity and have been recently considered by researchers for new applications .
- Scientific Field : Analytical Chemistry
- Application Summary : DESs are used as new generation solvents for designing novel analytical methods of chemical analysis covering almost major fields of chromatography .
- Methods of Application : DESs are used as a modifier of silica gel surface via silylation reaction to create new stationary phases, mobile phase in liquid chromatography, and mobile phase additive to improve chromatographic performance .
- Results or Outcomes : The properties of DESs like ionic conductivity, polarity, and viscosity can be adjusted to the desired level by proper selection of molar composition of hydrogen bond donor and hydrogen bond acceptor and water content .
Extraction and Pharmaceutical Applications
Chromatographic Techniques
Propriétés
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetoxycephalothin | |
CAS RN |
34691-02-6 | |
| Record name | Deacetoxycephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)


![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)
![3,8-Diazabicyclo[3.2.1]octane, 3-(6-chloro-3-pyridazinyl)-](/img/structure/B1669865.png)